(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
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Description
(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.34. The purity is usually 95%.
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Biological Activity
The compound (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core , a pyridine moiety , and a methanesulfonate group . These structural components suggest a potential for diverse interactions with biological targets, enhancing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C17H17N2O5S |
Molecular Weight | 357.39 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The presence of the pyridine ring is believed to enhance its interaction with microbial membranes.
- Antitumor Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and inflammation, such as glycogen synthase kinase 3 beta (GSK-3β). This inhibition could lead to therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
The exact mechanism of action for this compound is still under investigation. However, several hypotheses include:
- Interaction with Receptors : The compound may interact with specific receptors or enzymes, modulating their activity and leading to downstream effects on cell signaling pathways.
- Oxidative Stress Modulation : It may exert its effects by modulating oxidative stress levels within cells, contributing to its antitumor and antimicrobial activities.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of (2Z)-4-methyl-3-oxo:
- Study on Antitumor Activity : A study published in Cancer Letters highlighted the effectiveness of related benzofuran derivatives in inhibiting tumor growth in xenograft models. The findings suggested that modifications to the benzofuran core could enhance bioactivity and selectivity against cancer cells .
- Enzyme Inhibition Research : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with similar structures effectively inhibited GSK-3β, showcasing their potential as therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-10-7-12(22-23(2,19)20)9-13-15(10)16(18)14(21-13)8-11-3-5-17-6-4-11/h3-9H,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWISFHUCTXZLY-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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